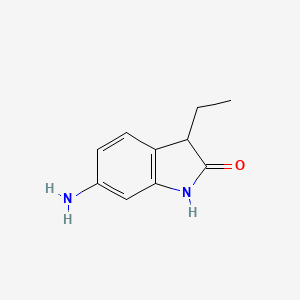6-Amino-3-ethylindolin-2-one
CAS No.:
Cat. No.: VC15994033
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2O |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 6-amino-3-ethyl-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13) |
| Standard InChI Key | AJQUMBIMRUWKBM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C2=C(C=C(C=C2)N)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-amino-3-ethylindolin-2-one consists of an indole backbone modified by a ketone group at the 2nd position, an ethyl group at the 3rd position, and an amino group at the 6th position. The molecular formula is inferred as C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol (calculated from analogous compounds ). The ethyl substituent introduces steric and electronic effects that distinguish it from methyl-substituted derivatives, potentially altering reactivity and biological interactions.
Table 1: Estimated Physicochemical Properties of 6-Amino-3-ethylindolin-2-one
Spectroscopic Characteristics
-
NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons (δ 6.5–7.5 ppm), the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and the NH₂ group (δ 5.0–6.0 ppm) .
-
IR Spectroscopy: Key peaks include N-H stretches (3300–3500 cm⁻¹), C=O stretch (1680–1720 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-amino-3-ethylindolin-2-one can be extrapolated from methods used for 6-amino-3,3-dimethylindolin-2-one:
-
Nitro Reduction Pathway:
-
Step 1: Nitration of 3-ethylindolin-2-one at the 6th position using nitric acid in sulfuric acid.
-
Step 2: Catalytic hydrogenation of the nitro intermediate (6-nitro-3-ethylindolin-2-one) with palladium on carbon (Pd/C) under H₂ atmosphere.
-
Reaction Conditions: Ethyl acetate solvent, 70°C, 48 hours.
-
-
Alternative Route via Buchwald-Hartwig Amination:
Table 2: Key Reaction Parameters for Nitro Reduction
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethyl acetate |
| Temperature | 70°C |
| Reaction Time | 48 hours |
| Yield (Estimated) | 60–75% |
Industrial Scalability
Scaling this synthesis requires optimizing catalyst recovery and solvent recycling. Continuous flow reactors may enhance efficiency by improving heat and mass transfer during hydrogenation.
Biological Activity and Mechanistic Insights
Modulation of Signaling Pathways
-
NF-κB Pathway: Inhibition of NF-κB nuclear translocation reduces cytokine production.
-
MAPK Pathway: Suppression of ERK and JNK phosphorylation attenuates inflammatory responses.
Anticancer Activity
Indolin-2-one derivatives inhibit kinases involved in cell proliferation (e.g., CDKs, Aurora kinases). The amino group at position 6 may facilitate hydrogen bonding with kinase active sites .
Applications in Research and Industry
Pharmaceutical Development
-
Lead Compound: Structural modifications (e.g., introducing sulfonamide or acyl groups) could optimize pharmacokinetic properties.
-
Drug Candidates: Potential applications in treating inflammatory diseases (e.g., rheumatoid arthritis) and cancers .
Agrochemistry
Indolin-2-one derivatives are explored as herbicidal and fungicidal agents. The ethyl group may enhance soil persistence compared to methyl analogs .
Comparison with Related Compounds
Table 3: Comparative Analysis of Indolin-2-one Derivatives
The ethyl group’s larger size may confer superior target selectivity but could reduce solubility compared to methyl derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume